![molecular formula C18H16BrNO3 B2653009 (Z)-2-(3-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 896852-90-7](/img/structure/B2653009.png)
(Z)-2-(3-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Overview
Description
The compound is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. This particular compound has several functional groups attached to it, including a bromobenzylidene group, a dimethylamino group, and a hydroxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran core, with the various substituents attached at the specified positions. The bromine atom would add significant weight to the molecule, and the dimethylamino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating dimethylamino group. The hydroxy group could potentially be deprotonated under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would increase its molecular weight and could enhance its lipophilicity. The dimethylamino group could potentially make it a base under certain conditions .Scientific Research Applications
- Application : Recent research has explored the one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines using isocyanate intermediates. These intermediates react with Grignard reagents to yield the corresponding amides with high yields .
- Application : Researchers have demonstrated the on-surface synthesis of a two-dimensional (2D) covalent organic framework from a halogenated aromatic monomer (such as our compound) on different substrates (graphite, Cu, and Ag). The choice of substrate significantly influences the framework formation .
- Application : Compounds derived from chroman-4-one exhibit diverse biological and pharmaceutical activities. Researchers explore their potential as drug candidates, antioxidants, and enzyme inhibitors .
Amide Synthesis
Surface-Mediated Covalent Organic Frameworks (COFs)
Biological Activity and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-20(2)10-14-15(21)7-6-13-17(22)16(23-18(13)14)9-11-4-3-5-12(19)8-11/h3-9,21H,10H2,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIOBXOAWGMBMW-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-bromobenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one |
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